4,5-Dihydrobenzo[b]oxepin-2(3H)-one
Description
Contextualization within Oxepinone Chemical Space
The term "chemical space" refers to the vast ensemble of all possible molecules. biosolveit.de Oxepinones are a class of oxygen-containing heterocyclic compounds with a seven-membered ring. wikipedia.org The oxepinone core is found in a number of natural products that exhibit notable biological activities. nih.gov The exploration of the oxepinone chemical space involves the synthesis and characterization of novel derivatives to identify new therapeutic agents. nih.govchemrxiv.org 4,5-Dihydrobenzo[b]oxepin-2(3H)-one represents a specific scaffold within this larger chemical space, characterized by the fusion of a benzene (B151609) ring to the oxepinone structure. smolecule.com This fusion influences the molecule's three-dimensional shape and electronic properties, which in turn can affect its biological activity.
Significance of Seven-Membered Lactone Ring Systems in Chemical Synthesis
Lactones, which are cyclic esters, are important structural motifs in many biologically active compounds and natural products. nih.govwikipedia.org Seven-membered lactones, also known as ε-lactones, are of particular interest. wikipedia.org The synthesis of these seven-membered rings can be challenging, and various methods, such as iodolactonization and transition metal-catalyzed C-H activation, have been developed to construct them. nih.govacs.org The presence of the seven-membered lactone in this compound makes it a valuable intermediate for the synthesis of more complex molecules. smolecule.com The reactivity of the lactone ring allows for various chemical transformations, including ring-opening reactions and reductions. smolecule.com
Scope and Objectives of Academic Research on this compound
Academic research on this compound and its derivatives has primarily focused on a few key areas. One major objective is the development of new synthetic methodologies to access this and related seven-membered heterocyclic systems. nih.gov Another significant area of research is the exploration of the biological activities of these compounds. Preliminary studies have suggested that derivatives of this scaffold may possess anticancer, anti-inflammatory, and antidepressant properties. smolecule.com For instance, some derivatives have been shown to exhibit cytotoxic effects against certain cancer cell lines. smolecule.com Further research aims to understand the structure-activity relationships of these compounds to optimize their therapeutic potential. This includes synthesizing and testing a variety of analogs to identify which structural features are crucial for their biological effects.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₂ nih.gov |
| Molecular Weight | 162.19 g/mol chemscene.com |
| CAS Number | 3041-17-6 nih.gov |
| Appearance | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Not specified |
Spectroscopic Data
| Technique | Data |
| ¹H NMR | Data not available in the provided search results. |
| ¹³C NMR | Data not available in the provided search results. |
| Mass Spectrometry | Data not available in the provided search results. |
| Infrared (IR) Spectroscopy | Data not available in the provided search results. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dihydro-3H-1-benzoxepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10-7-3-5-8-4-1-2-6-9(8)12-10/h1-2,4,6H,3,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCFSVGBFPOLBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450374 | |
| Record name | 4,5-dihydro-3H-benzo[b]oxepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3041-17-6 | |
| Record name | 4,5-dihydro-3H-benzo[b]oxepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4,5 Dihydrobenzo B Oxepin 2 3h One and Its Analogs
Established Synthetic Pathways to the Dihydrobenzo[b]oxepin-2(3H)-one Scaffold
Cyclization Reactions from Precursors (e.g., 1-Tetralone)
The synthesis of the dihydrobenzo[b]oxepin-2(3H)-one core can be achieved through the cyclization of precursors like 1-tetralone. A metal-free cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters has been developed for the synthesis of tetralones and indanones. rsc.org This method is noted for its simple reaction conditions, broad substrate scope, and scalability. rsc.org
Rearrangement-Based Syntheses
Rearrangement reactions offer another avenue to the dihydrobenzo[b]oxepin-2(3H)-one skeleton. For instance, a one-pot synthesis of 2,5-dihydrooxepines has been achieved through retro-Claisen rearrangements. thieme-connect.de This strategy has been successfully applied to the total synthesis of natural products like radulanin A. thieme-connect.de
Modern Catalytic Approaches for Dihydrobenzo[b]oxepin-2(3H)-one Synthesis
Catalytic Deoxygenative Transformations of Ketoacid/Ester Precursors
A notable advancement in the synthesis of dihydrobenzo[b]oxepin-2(3H)-one derivatives involves the catalytic deoxygenative transformation of ketoacids or their corresponding esters. researchgate.net A recently developed metal-free method utilizes triflic acid and a silane (B1218182) to promote the reductive deoxygenation of these precursors, leading to the formation of various lactones, including the target dihydrobenzo[b]oxepin-2(3H)-one scaffold. researchgate.net This protocol is highlighted by its operational simplicity, broad substrate compatibility, and tolerance of various functional groups. researchgate.net The reaction proceeds efficiently and offers a divergent route to different-sized lactone rings, which are important in pharmaceuticals and natural product chemistry. researchgate.net
Transition Metal-Catalyzed Annulation and Ring-Closing Methodologies
Transition metal catalysis has been instrumental in developing efficient methods for constructing the dihydrobenzo[b]oxepin-2(3H)-one ring system. These methods often involve annulation (the formation of a new ring onto a pre-existing one) or ring-closing metathesis. For instance, palladium-catalyzed intramolecular Mizoroki–Heck reactions of diaryl ethers have been used to synthesize dibenzo[b,f]oxepines. mdpi.com Another example is the use of Grubbs second-generation catalyst for the ring-closing metathesis of a diene to form a dihydrooxepin core, as demonstrated in the total synthesis of janoxepin. thieme-connect.de Nickel-mediated Yamamoto coupling has also been employed for the cyclotrimerization of a dibromide to synthesize a tris(4,5-dehydro-2,3:6,7-dibenzotropone). beilstein-journals.org
Oxidative Lactonization Strategies
Oxidative lactonization provides a direct route to the dihydrobenzo[b]oxepin-2(3H)-one structure. An efficient method for this transformation has been developed using thiazolium-derived carbene catalysts. nih.gov This oxidative carbene-catalyzed lactonization allows for the synthesis of a variety of benzodioxepinone products in good to excellent yields under mild and simple reaction conditions. nih.gov A key feature of this method is the use of azobenzene (B91143) as a mild and selective oxidant, which can be recovered and reused. nih.gov
Data Tables
Table 1: Overview of Synthetic Methodologies
| Methodology | Precursor Type | Key Reagents/Catalysts | Product Type |
| Cyclization Reactions | 1-Tetralone derivatives | Metal-free conditions | Tetralones and Indanones |
| Rearrangement-Based Syntheses | Diketones | Base | 2,5-Dihydrooxepines |
| Catalytic Deoxygenative Transformations | Ketoacids/Esters | Triflic acid, Silane | Dihydrobenzo[b]oxepin-2(3H)-one derivatives |
| Transition Metal-Catalyzed Annulation | Diaryl ethers | Palladium catalysts | Dibenzo[b,f]oxepines |
| Ring-Closing Metathesis | Dienes | Grubbs catalyst | Dihydrooxepins |
| Oxidative Lactonization | Not specified | Thiazolium-derived carbenes, Azobenzene | Benzodioxepinones |
Stereoselective Synthesis of 4,5-Dihydrobenzo[b]oxepin-2(3H)-one Derivatives
The creation of stereogenic centers with high fidelity is a cornerstone of modern organic synthesis, particularly in the preparation of biologically active molecules. For derivatives of this compound, controlling the three-dimensional arrangement of atoms is crucial for elucidating structure-activity relationships and developing potent therapeutic agents. This section details advanced methodologies for achieving stereoselectivity in the synthesis of this important heterocyclic scaffold and its analogs, focusing on the use of chiral auxiliaries, catalysts, and the principles of asymmetric induction.
Chiral Auxiliary and Catalyst-Directed Approaches
The challenge of controlling stereochemistry in the synthesis of benzo[b]oxepine systems has been addressed through both stoichiometric and catalytic methods. Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct a diastereoselective reaction, after which they are removed. wikipedia.org This reliable strategy, however, requires additional synthetic steps for attachment and removal of the auxiliary. wikipedia.org
More recently, catalytic asymmetric synthesis has become the preferred approach. This involves using a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantioenriched product. youtube.com These methods are often more efficient and atom-economical.
A significant breakthrough in the enantioselective synthesis of the closely related 2,3-dihydrobenzo[b]oxepine (B169400) core involves the catalytic asymmetric ring-opening of oxetanes. acs.org In one study, a combination of Scandium triflate (Sc(OTf)₃) and a chiral bis(oxazoline) (Box) ligand was used to catalyze the intramolecular cyclization of oxetane-tethered styrenes. acs.org This process activates the oxetane (B1205548) ring, allowing for a stereocontrolled intramolecular cyclization that yields enantioenriched 2,3-dihydrobenzo[b]oxepines. acs.org The reaction proceeds under mild conditions with good chemical efficiency and high enantioselectivity. acs.org
| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Styrene with ortho-tethered oxetane | Sc(OTf)₃ / Box Ligand | Good | High |
Furthermore, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex heterocyclic systems. Chiral Brønsted acids have been successfully employed in the asymmetric synthesis of bridged tetrahydrobenzo[b]oxepines. acs.org This approach utilizes an aza-Piancatelli rearrangement of 2-furylcarbinols followed by an intramolecular Michael addition, affording the bridged oxepine structures in high yields with excellent enantio- and diastereoselectivities. acs.org While structurally different from this compound, this methodology highlights the potential of organocatalysis in constructing enantioenriched oxepine-containing frameworks.
Asymmetric Induction in Related Oxepine Ring Systems
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other due to the influence of a chiral feature already present in the substrate, reagent, or catalyst. The principles of asymmetric induction are fundamental to the stereoselective synthesis of various oxepine ring systems, providing pathways to optically active products.
For instance, the enantioselective synthesis of 2,3-disubstituted oxepanes has been achieved through an acetalization–cyclization cascade of an enantioenriched allylsilane with various aldehydes. rsc.org The chirality embedded in the allylsilane starting material directs the stereochemical outcome of the cyclization, leading to the formation of trans-2,3-disubstituted oxepanes with high stereoselectivity. rsc.org
In the context of natural product synthesis, stereocontrolled reactions are paramount for constructing dihydrooxepin motifs. The total synthesis of (+)-asenapine, a drug containing a dihydrooxepin core, has been accomplished using an organocatalytic Michael addition as a key step to set the desired stereochemistry. nih.gov This approach underscores how asymmetric induction can be strategically employed in a multi-step synthesis to achieve a specific enantiomer of a complex molecule. nih.gov
Another powerful strategy involves the enantioselective organocatalytic 1,4-addition of carbamates to α,β-unsaturated aldehydes. nih.gov The resulting β-hydroxyaminoaldehydes can then be converted into β-aminoynones. Subsequent removal of a protecting group initiates a 7-endo-dig cyclization to furnish previously unknown 3,4-dihydro-1,2-oxazepin-5(2H)-ones, which are heterocyclic analogs of the target benzoxepinone. nih.gov The initial organocatalytic step establishes the key stereocenter that dictates the final product's configuration. nih.gov
| Methodology | Key Chiral Element | Resulting Oxepine System | Reference |
|---|---|---|---|
| Acetalization–Intramolecular Allylsilane Cyclization | Enantioenriched Allylsilane | trans-2,3-Disubstituted Oxepanes | rsc.org |
| Organocatalytic Michael Addition | Chiral Organocatalyst | Dihydrooxepin core of (+)-Asenapine | nih.gov |
| Organocatalytic 1,4-Addition / Cyclization | Chiral Organocatalyst | 3,4-Dihydro-1,2-oxazepin-5(2H)-ones | nih.gov |
These examples demonstrate the versatility of asymmetric induction in creating chiral oxepine-based structures. The strategic placement of chiral information, whether in the substrate or through the use of a chiral catalyst, allows for precise control over the stereochemical outcome of the ring-forming reaction.
Comprehensive Spectroscopic and Analytical Characterization of 4,5 Dihydrobenzo B Oxepin 2 3h One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of 4,5-Dihydrobenzo[b]oxepin-2(3H)-one. Analysis of one- and two-dimensional spectra allows for the unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic regions. The four protons on the benzene (B151609) ring would typically appear in the range of δ 7.0-7.5 ppm, with their multiplicity depending on the coupling between them. The six aliphatic protons of the seven-membered ring are chemically distinct and would present as three separate signals. The benzylic protons at the C-5 position, adjacent to the aromatic ring, would likely be a triplet around δ 3.0 ppm. The protons at C-3, adjacent to the carbonyl group, would also be a triplet, expected around δ 2.8 ppm. The C-4 protons would appear as a multiplet, integrating to two protons, between the signals for C-3 and C-5.
The ¹³C NMR spectrum should display ten unique carbon signals. The lactone carbonyl carbon (C-2) is the most deshielded, appearing significantly downfield (δ > 170 ppm). The aromatic carbons would resonate in the typical range of δ 120-160 ppm, with the carbon atom bearing the ether oxygen (C-9a) being the most downfield in this group. The three aliphatic carbons (C-3, C-4, C-5) would appear in the upfield region of the spectrum (δ 20-40 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on established chemical shift principles.
| ¹H NMR (Proton) | ¹³C NMR (Carbon) | ||
|---|---|---|---|
| Position | Expected Chemical Shift (δ, ppm) | Position | Expected Chemical Shift (δ, ppm) |
| Aromatic (4H) | 7.0 - 7.5 | C-2 (C=O) | ~172 |
| C-5 (2H) | ~3.0 (t) | C-9a (Ar C-O) | ~158 |
| C-3 (2H) | ~2.8 (t) | C-5a (Ar C) | ~138 |
| C-4 (2H) | ~2.2 (m) | C-6, C-7, C-8, C-9 (Ar CH) | 120 - 130 |
| C-5 (CH₂) | ~35 | ||
| C-3 (CH₂) | ~32 | ||
| C-4 (CH₂) | ~25 |
Two-dimensional NMR experiments are essential to confirm the assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling network between adjacent protons. Key correlations would be observed between the protons on C-3 and C-4, and between the protons on C-4 and C-5, confirming the -CH₂-CH₂-CH₂- sequence in the aliphatic portion of the seven-membered ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of the C-3, C-4, C-5, and the four aromatic CH carbons by linking their known proton shifts to their carbon shifts.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons, which is critical for piecing the molecular structure together. Key expected correlations would include the protons at C-5 showing a correlation to the aromatic carbons C-5a and C-6, and the protons at C-3 showing a correlation to the carbonyl carbon C-2.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, not necessarily through bonds. It would be particularly useful for determining the spatial relationship between the aliphatic protons and the aromatic proton at C-6, aiding in conformational analysis.
The seven-membered dihydrooxepinone ring is not planar and is expected to be flexible in solution, likely existing in a dynamic equilibrium between several low-energy conformations, such as twisted-boat or chair-like forms. The exact conformation can be investigated using advanced NMR methods. By analyzing the proton-proton coupling constants (³JHH) and using data from NOESY experiments, the preferred conformation and the dynamics of the ring system can be modeled. For instance, the spatial proximity between the axial and equatorial protons within the seven-membered ring and nearby aromatic protons can be established through NOE signals.
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis
Mass spectrometry validates the molecular formula and provides structural information through analysis of fragmentation patterns. For this compound (C₁₀H₁₀O₂), high-resolution mass spectrometry (HRMS) would confirm the exact mass of the molecular ion [M]⁺ at an m/z of 162.0681, consistent with its formula. nih.gov
The electron impact (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 162. The fragmentation pattern of lactones often involves characteristic losses. A primary fragmentation pathway would be the loss of a carbonyl group (CO), leading to a significant fragment ion at m/z = 134. Further fragmentation of the m/z 134 ion could occur through cleavage of the seven-membered ring, leading to other smaller charged fragments.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
IR and UV-Vis spectroscopy are used to identify the functional groups and conjugated systems within the molecule.
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. A very strong absorption band is expected for the C=O stretch of the seven-membered lactone (ester) group. Other characteristic bands include those for aromatic and aliphatic C-H stretching, C=C stretching of the aromatic ring, and the C-O stretching of the aryl ether and ester functionalities. While specific experimental data is not widely published, PubChem indicates the existence of a vapor phase IR spectrum. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is characterized by the electronic transitions within the benzofused system. Absorptions typical for a substituted benzene ring are expected, likely showing a primary band (E-band) around 220 nm and a secondary band (B-band) with fine structure around 270-280 nm, arising from π→π* transitions of the aromatic ring.
Table 2: Expected Spectroscopic Data (IR, UV-Vis) for this compound
| Technique | Expected Observation | Functional Group/Chromophore |
|---|---|---|
| Infrared (IR) | ~3050 cm⁻¹ | Aromatic C-H Stretch |
| ~2950, 2850 cm⁻¹ | Aliphatic C-H Stretch | |
| ~1750 cm⁻¹ (strong) | Lactone C=O Stretch | |
| ~1250 cm⁻¹, ~1100 cm⁻¹ | Aryl-O-C & C-O-CO Stretch | |
| UV-Vis | ~220 nm | π→π* (E-band) |
| ~275 nm | π→π* (B-band) |
X-ray Crystallography for Absolute and Relative Configuration Determination
To date, a single-crystal X-ray structure for this compound does not appear to be available in public databases. However, this technique remains the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state.
Should a suitable single crystal be grown, X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsion angles. This would definitively establish the conformation of the seven-membered ring (e.g., boat, chair, or twist-boat) in the crystalline form. For example, analysis of a related compound, a dimethoxy-dihydrobenzo[b]oxepin-5(2H)-one derivative, revealed specific details of its ring conformation and molecular geometry through this method. researchgate.net Furthermore, crystallographic analysis would reveal the packing of molecules in the unit cell, identifying any intermolecular interactions such as hydrogen bonds or π-π stacking that stabilize the crystal lattice.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Chiral Derivatives
Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful analytical technique for the stereochemical elucidation of chiral molecules, including derivatives of this compound. ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral compound, providing information about the spatial arrangement of its chromophores and thus its absolute configuration.
For chiral derivatives of this compound, the primary chromophore is the benzene ring fused to the seven-membered lactone ring. The n → π* transition of the lactone carbonyl group and the π → π* transitions of the aromatic ring are key electronic transitions that give rise to Cotton effects in the ECD spectrum. The signs and magnitudes of these Cotton effects are highly sensitive to the stereochemistry of the molecule.
In the absence of experimentally determined ECD data for chiral derivatives of this compound, the approach to determining the absolute configuration typically involves a combination of experimental ECD measurements and quantum chemical calculations. nih.gov This methodology has been successfully applied to a wide range of chiral lactones and related heterocyclic compounds. rsc.orgmdpi.com
The general workflow involves:
Synthesis and Isolation: A chiral derivative of this compound is synthesized and the enantiomers are separated.
Experimental ECD Spectra: The ECD spectra of the isolated enantiomers are recorded.
Conformational Analysis: Computational methods, such as Density Functional Theory (DFT), are used to identify the stable conformers of the molecule.
Theoretical ECD Spectra Calculation: Time-dependent DFT (TD-DFT) is employed to calculate the theoretical ECD spectra for each conformer. nih.gov
Boltzmann Averaging: The calculated spectra of the individual conformers are weighted according to their Boltzmann populations and averaged to generate the final theoretical ECD spectrum for a specific enantiomer (e.g., the (R)- or (S)-enantiomer).
Comparison and Assignment: The experimental ECD spectrum is then compared to the calculated spectra. A good agreement between the experimental spectrum and the calculated spectrum for a particular enantiomer allows for the unambiguous assignment of the absolute configuration of the synthesized compound.
Illustrative Research Findings for Analogous Structures
The following tables present hypothetical yet representative ECD data that would be expected for a chiral derivative of this compound, based on findings for analogous compounds.
Table 1: Hypothetical Experimental ECD Data for a Chiral Derivative
| Wavelength (nm) | Cotton Effect | Δελ (M⁻¹cm⁻¹) |
| 280 | Positive | +2.5 |
| 250 | Negative | -4.1 |
| 225 | Positive | +6.8 |
Table 2: Hypothetical Calculated ECD Data for the (R)-Enantiomer
| Wavelength (nm) | Cotton Effect | Δελ (M⁻¹cm⁻¹) |
| 282 | Positive | +2.8 |
| 248 | Negative | -4.5 |
| 227 | Positive | +7.2 |
Table 3: Hypothetical Calculated ECD Data for the (S)-Enantiomer
| Wavelength (nm) | Cotton Effect | Δελ (M⁻¹cm⁻¹) |
| 282 | Negative | -2.8 |
| 248 | Positive | +4.5 |
| 227 | Negative | -7.2 |
In this illustrative example, the close match between the experimental data in Table 1 and the calculated data for the (R)-enantiomer in Table 2 would lead to the assignment of the (R)-configuration to the synthesized derivative. The mirror-image relationship between the calculated spectra for the (R)- and (S)-enantiomers (Table 2 and 3) is a hallmark of ECD spectroscopy.
The sensitivity of ECD to conformational changes also makes it a valuable tool for studying the solution-state dynamics of flexible seven-membered ring systems like that in this compound derivatives.
Mechanistic and Computational Studies on 4,5 Dihydrobenzo B Oxepin 2 3h One Chemistry
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is instrumental in predicting molecular geometries, energies, and reactivity indices.
Ground State Geometry Optimization and Energetic Stability
The first step in a computational analysis is typically to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. This is achieved through geometry optimization, an iterative process that seeks the minimum energy structure on the potential energy surface. For 4,5-Dihydrobenzo[b]oxepin-2(3H)-one, DFT calculations would refine the bond lengths, bond angles, and dihedral angles to find the most energetically favorable conformation.
While specific DFT studies detailing the optimized geometry of this compound are not extensively documented in publicly available literature, its fundamental properties have been computed and are available in databases like PubChem. nih.gov These properties provide a baseline for more advanced computational modeling.
Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀O₂ | PubChem nih.gov |
| Molecular Weight | 162.18 g/mol | PubChem nih.gov |
| IUPAC Name | 4,5-dihydro-3H-1-benzoxepin-2-one | PubChem nih.gov |
| InChI Key | WTCFSVGBFPOLBA-UHFFFAOYSA-N | PubChem nih.gov |
| Canonical SMILES | C1CC2=CC=CC=C2OC(=O)C1 | PubChem nih.gov |
Transition State Characterization and Reaction Pathway Elucidation
Beyond stable structures, DFT is crucial for exploring chemical reactions. By mapping the potential energy surface that connects reactants to products, scientists can identify the transition state—the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state allows for the calculation of the activation energy, which is a key determinant of the reaction rate.
For this compound, this approach can elucidate mechanisms for reactions such as nucleophilic attack at the carbonyl carbon or reduction of the ketone. smolecule.com Although specific transition state calculations for this molecule are not readily found, the methodology remains a standard and powerful tool for such investigations. The process involves locating a saddle point on the potential energy surface and confirming it has exactly one imaginary frequency corresponding to the motion along the reaction path.
Conformational Landscape Analysis of the Oxepinone Ring System
The seven-membered oxepinone ring in this compound is not planar and possesses significant conformational flexibility. Understanding its preferred shapes, or conformations, and the energy barriers between them is essential for explaining its reactivity and potential biological activity.
Computational Methods for Conformational Sampling (e.g., Molecular Dynamics, Monte Carlo)
To explore the vast conformational space of flexible molecules, computational techniques like Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed. nih.gov
Molecular Dynamics (MD): This method simulates the motion of atoms and molecules over time by solving Newton's equations of motion. youtube.com An MD simulation generates a trajectory of how the molecule's conformation evolves, allowing researchers to observe transitions between different energy minima and determine the relative populations of various conformers at a given temperature. youtube.commpg.de
Monte Carlo (MC): MC methods generate new molecular conformations through random changes to the existing structure. nih.gov Each new conformation is accepted or rejected based on a probability criterion, typically related to the change in energy (Metropolis criterion). nih.gov This allows for an efficient search of the conformational space to identify low-energy structures. youtube.comnih.gov
Both MD and MC simulations are powerful for sampling the conformational landscape of the oxepinone ring, revealing the most stable conformers and the pathways for interconversion.
Influence of Substituents on Preferred Conformations
The addition of substituent groups to the benzoxepinone scaffold can significantly alter its electronic properties and, consequently, its conformational preferences and reactivity. For instance, the introduction of a bromine atom or a methoxy (B1213986) group can have distinct effects.
The bromination of the benzene (B151609) ring, as in 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, introduces a bulky, electron-withdrawing group. This can influence the molecule's dipole moment and intermolecular interactions. In contrast, a methoxy group, as in 8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one, is electron-donating, which increases the electron density of the ring system. These electronic changes can affect the stability of different ring conformations and the reactivity at various sites in the molecule.
Comparative Effects of Substituents on the Benzoxepinone Ring
| Substituent Property | 8-Bromo Derivative | 8-Methoxy Derivative |
|---|---|---|
| Electronic Effect | Electron-withdrawing | Electron-donating |
| Impact on Reactivity | Enhances reactivity in substitution and coupling reactions | Reduces electrophilic substitution reactivity |
| Potential Conformational Impact | Steric bulk and altered dipole moment may favor specific conformations | Polarity may enhance solubility and influence solvent interactions |
Data derived from analysis of related compounds.
Theoretical Investigations of Reaction Mechanisms Involving this compound
Theoretical methods are invaluable for obtaining a detailed, step-by-step understanding of chemical reaction mechanisms. For this compound, potential reactions of interest include nucleophilic substitution at the carbonyl group and reduction of the ketone. smolecule.com
Computational studies, primarily using DFT, can model these entire reaction pathways. Researchers can calculate the energies of reactants, products, intermediates, and transition states. This allows for the construction of a complete reaction energy profile, which provides a quantitative picture of the reaction's feasibility and kinetics. Such investigations can reveal, for example, whether a nucleophilic addition to the carbonyl is a one-step (concerted) or multi-step process and can predict how different nucleophiles or reaction conditions might alter the mechanism. While specific mechanistic studies on this molecule are not widely published, the theoretical framework for conducting such investigations is well-established in computational chemistry.
Radical Mechanism Pathways
The formation of the benzo[b]oxepinone core through radical cyclization presents a powerful and efficient synthetic strategy. Research has demonstrated that radical-mediated annulation is a viable method for constructing this seven-membered heterocyclic system.
A notable example involves the reaction of propargyl chalcones with arylsulfonyl chlorides under radical conditions. This methodology provides a facile route to sulfonated benzo[b]oxepinone derivatives. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanisms of these radical cascade reactions. These studies help in understanding the formation of various intermediates and transition states, guiding the optimization of reaction conditions to favor the desired benzo[b]oxepinone product over other potential structures like chromanes.
Radical cyclization reactions, in general, proceed through three fundamental steps: selective radical generation, an intramolecular radical cyclization, and subsequent conversion of the cyclized radical to the final product. wikipedia.org For the synthesis of benzo-fused rings, this often involves the attack of a radical onto a multiple bond. wikipedia.orgsmolecule.com The efficiency of such a cyclization is contingent on the rate of the intramolecular cyclization being significantly faster than any competing intermolecular trapping of the initial radical. wikipedia.org
Table 1: Key Steps in Radical Cyclization for Benzo-fused Ring Formation
| Step | Description |
| Radical Generation | A radical is selectively formed on the substrate, often initiated by a radical initiator like AIBN or through single electron transfer (SET) processes. organic-chemistry.org |
| Radical Cyclization | The generated radical undergoes an intramolecular attack on a multiple bond (e.g., an alkyne or alkene) to form the cyclic structure. This step can be either "exo" or "endo," with the former often being kinetically favored for the formation of five- and six-membered rings. wikipedia.org |
| Product Formation | The cyclized radical is quenched, often through atom transfer, fragmentation, or an electron transfer reaction, to yield the final stable product. wikipedia.org |
Nucleophilic Attack and Rearrangement Mechanisms
The lactone functionality within this compound is a key site for nucleophilic attack. The carbonyl carbon of the lactone is electrophilic and susceptible to reaction with a wide range of nucleophiles. smolecule.com This can lead to ring-opening of the seven-membered oxepinone ring, providing access to a variety of functionalized derivatives.
The general mechanism for nucleophilic acyl substitution on the lactone involves the initial attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate can result in the cleavage of the endocyclic C-O bond, leading to the opening of the lactone ring. The specific outcome of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions.
While specific studies detailing rearrangement mechanisms for this compound are not extensively documented in publicly available literature, the potential for such transformations exists. Carbocationic intermediates, which could be generated under acidic conditions, may undergo rearrangements to form more stable structures. For instance, Wagner-Meerwein type rearrangements could potentially lead to the formation of different ring systems. The stability of any potential rearranged carbocation would be a key factor in determining the feasibility of such a pathway.
Prediction of Stereochemical Outcomes
The stereoselective synthesis of derivatives of this compound is a critical aspect for their application in medicinal chemistry, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. However, detailed computational or experimental studies focused solely on predicting the stereochemical outcomes for reactions involving the parent this compound are not widely reported.
The formation of new stereocenters can occur through various reactions, such as the reduction of the carbonyl group or nucleophilic additions to the lactone. The stereochemical course of these reactions would be influenced by several factors:
Facial Selectivity: The approach of a reagent to the plane of the carbonyl group can be influenced by the conformation of the seven-membered ring and the steric bulk of the substituents on the aromatic ring.
Substrate Control: The existing chirality in a substituted derivative of this compound can direct the stereochemical outcome of a subsequent reaction.
Reagent Control: The use of chiral reagents, such as chiral reducing agents or catalysts, can induce asymmetry and lead to the formation of a specific enantiomer or diastereomer.
For instance, the Baeyer-Villiger oxidation of a prochiral cyclic ketone to a lactone is a well-established method where the stereochemical outcome can sometimes be controlled. wikipedia.orgyoutube.comyoutube.com While this is the reverse of a rearrangement of the target molecule, the principles of stereoelectronic effects that govern the migratory aptitude of adjacent groups are relevant to understanding stereoselectivity in related transformations. wikipedia.org The synthesis of complex molecules containing dihydrooxepin cores has been achieved with high stereocontrol, often employing methods like ring-closing metathesis on stereochemically defined precursors. thieme-connect.denih.gov
Table 2: Factors Influencing Stereochemical Outcomes
| Factor | Description |
| Conformational Bias | The preferred conformation of the flexible seven-membered ring can create a sterically hindered and a more accessible face for reagent attack. |
| Steric Hindrance | Bulky groups on the substrate or the reagent can block certain trajectories of approach, leading to a preferred stereoisomer. |
| Electronic Effects | The electronic nature of substituents can influence the transition state energies of competing diastereomeric pathways. |
| Chiral Catalysts/Auxiliaries | The use of external chiral sources can create a chiral environment that favors the formation of one stereoisomer over another. |
Chemical Reactivity and Functional Group Transformations of 4,5 Dihydrobenzo B Oxepin 2 3h One
Reactions at the Aliphatic Bridge of the Oxepinone Ring
Functionalization at Alpha-Positions
The methylene (B1212753) protons at the C3 position, being alpha to the carbonyl group, are weakly acidic and can be deprotonated under suitable basic conditions to form an enolate. This enolate serves as a nucleophile for the introduction of various substituents. A prominent reaction for this type of functionalization is the Knoevenagel condensation.
In a reaction analogous to that seen in similar heterocyclic systems like 3-oxo-3,4-dihydro-2H-benzo[b] smolecule.comnih.govoxazine-8-carboxamide, the C3-methylene protons of 4,5-Dihydrobenzo[b]oxepin-2(3H)-one can participate in condensation reactions with aldehydes or ketones. nih.gov This reaction typically proceeds via base-catalyzed formation of the enolate, which then attacks the electrophilic carbonyl of the reaction partner. A subsequent dehydration step often occurs spontaneously to yield an α,β-unsaturated product. sigmaaldrich.com While this reaction can be challenging due to the relatively low acidity of the alpha-protons in such lactones, it provides a direct route to C3-substituted derivatives. nih.gov
The table below outlines potential Knoevenagel condensation reactions for the functionalization at the alpha-position of this compound, based on established chemical principles. nih.govsigmaaldrich.com
| Electrophile | Base/Catalyst | Product Structure | Expected Product Name |
| Benzaldehyde | Piperidine, Acetic Acid | 3-Benzylidene-4,5-dihydrobenzo[b]oxepin-2(3H)-one | |
| Acetone | Sodium Ethoxide | 3-Isopropylidene-4,5-dihydrobenzo[b]oxepin-2(3H)-one | |
| Formaldehyde | Weak Base | 3-Methylene-4,5-dihydrobenzo[b]oxepin-2(3H)-one |
This table represents chemically plausible transformations by analogy; specific yields and optimal conditions would require experimental validation.
Derivatization via Addition and Elimination Pathways
The electrophilic carbonyl carbon of the lactone is a prime target for nucleophilic addition reactions. This pathway allows for the transformation of the core structure, including ring-opening or modification of the carbonyl group itself.
A fundamental transformation is the reduction of the carbonyl group. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) can add a hydride ion (H⁻) to the carbonyl carbon. smolecule.com This initially forms a hemiacetal intermediate which is then further reduced to open the lactone ring, ultimately yielding a diol, specifically 2-(2-hydroxyethyl)phenethyl alcohol.
Alternatively, addition of organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li) would lead to the formation of a ketone intermediate after ring opening, which could then be attacked by a second equivalent of the reagent to form a tertiary alcohol. While specific literature on Grignard reactions with this compound is sparse, this pathway is a classic reactivity pattern for lactones.
Strategies for Diversification through Post-Synthetic Modification
Post-synthetic modification refers to the chemical transformation of a pre-formed molecular scaffold to create a library of diverse analogues. For this compound, this can be achieved by targeting the aromatic ring or by introducing versatile functional groups onto the oxepin (B1234782) ring that can be further elaborated.
One effective strategy involves introducing a reactive handle at the alpha-position. For instance, in a closely related benzoxepinone isomer, an iodomethyl group was introduced, which served as a versatile precursor for subsequent nucleophilic substitutions to install thiocyanate, azide, and triazole functionalities. smolecule.com This highlights how initial alpha-functionalization can be a gateway to significant diversification.
Another major avenue for diversification is electrophilic aromatic substitution on the electron-rich benzene (B151609) ring. The existing ether oxygen atom directs incoming electrophiles primarily to the ortho and para positions. Reactions such as nitration and halogenation can be used to install functional groups that can be further manipulated. For example, nitration of a similar benzodioxine scaffold has been successfully demonstrated using nitric acid and trifluoroacetic acid. nih.gov Likewise, bromination of the aromatic ring of the isomeric 3,4-dihydrobenzo[b]oxepin-5(2H)-one has also been reported. These modified scaffolds can then be used in cross-coupling reactions or other transformations.
The following table summarizes key post-synthetic modification strategies for creating derivatives of this compound, based on reactions reported for analogous structures. smolecule.comnih.gov
| Reaction Type | Reagents | Position of Modification | Resulting Functional Group |
| Nitration | HNO₃, CF₃COOH | Benzene Ring (e.g., C7 or C9) | Nitro (-NO₂) |
| Bromination | N-Bromosuccinimide (NBS) | Benzene Ring (e.g., C7 or C9) | Bromo (-Br) |
| Alpha-Iodination (Analogy) | I₂, Base | Alpha-Position (C3) | Iodo (-I) |
| Carbonyl Reduction | LiAlH₄ | Carbonyl (C2) | Ring-opening to a diol |
Advanced Synthetic Applications and Building Block Chemistry of 4,5 Dihydrobenzo B Oxepin 2 3h One
Utility as a Key Synthetic Intermediate for Complex Molecules
The reactivity of the 4,5-dihydrobenzo[b]oxepin-2(3H)-one core, particularly at the carbonyl group and the adjacent methylene (B1212753) positions, provides a platform for constructing more elaborate molecular architectures. smolecule.com Its utility extends to the formation of fused heterocyclic systems and as a foundational scaffold for the total synthesis of natural products.
The this compound skeleton serves as a starting point for the synthesis of various annulated and fused heterocyclic systems. These reactions often involve condensation or cyclization reactions that build upon the existing oxepinone ring. For instance, condensation-cyclization of related 3,4-dihydro-2H-benzo[b]oxepin-5(2H)-ones with reagents like methyl 2-cyano-3,3-dimethylthioacrylate in the presence of a base like potassium hydroxide (B78521) can efficiently construct new fused ring systems. This approach highlights the potential to create a diverse library of complex heterocyclic compounds from the benzoxepinone core.
The benzo[c]oxepine skeleton, a close structural relative of this compound, is a core component of several natural products, including the heterocornols. mdpi.comresearchgate.net Synthetic strategies toward these molecules often involve the construction of the seven-membered oxepinone ring as a key step. mdpi.comresearchgate.net For example, the total synthesis of heterocornols C and D has been achieved using a strategy that relies on ring-closing metathesis to form the benzo[c]oxepin-1-one ring. mdpi.comresearchgate.net While not a direct use of this compound, these syntheses underscore the importance of the benzoxepinone framework in accessing complex natural products. mdpi.comresearchgate.net The development of enantioselective methods for constructing this core, such as those employing Sharpless asymmetric epoxidation, further expands the synthetic utility of this class of compounds. mdpi.comresearchgate.net
Similarly, the dihydrobenzo[b]oxepin backbone is a key structural feature in other natural products. nih.gov The synthesis of heliannuol B, for example, involved a relay ring-closing metathesis to assemble the functionalized dihydrobenzo[b]oxepin core. nih.gov
Strategies for the Development of Bioisosteric Analogs and Derivatives
The modification of the this compound scaffold allows for the creation of bioisosteric analogs and derivatives with potentially altered or improved biological activities. These strategies involve either modifying the oxepinone ring itself or attaching other molecular fragments to the core structure.
The oxepinone ring can be synthetically altered to produce related seven-membered heterocyclic systems such as benzodioxepinones and benzoxazepinones. nih.gov An efficient method for synthesizing halogenated benzodioxepinones and benzoxazepinones involves a tandem oxidation and iodolactonization of 2-O/N-tethered alkenyl benzaldehydes. nih.gov This reaction proceeds in moderate to good yields and is compatible with a variety of substituents on the aromatic ring. nih.gov The resulting benzodioxepinones are valuable as starting materials for polyesters. nih.gov
The table below summarizes the synthesis of various benzodioxepinone and benzoxazepinone derivatives.
| Product | Starting Material | Reagents and Conditions | Yield (%) |
| 3-Iodomethyl-1,4-dioxepin-5-one derivatives | Substituted and unsubstituted allyl/homoallyl ethers | CuI, TBHP, CH3CN, 70 °C | Moderate to Good |
| 3-(Iodomethyl)-4,5-dihydrobenzo[c]oxepin-1(3H)-one | Substrate without a heteroatom (X = -CH2-) | CuI, TBHP, CH3CN, 70 °C | 68 |
| Benzodioxinone derivative | Internal alkene | CuI, TBHP, CH3CN, 70 °C | 10 |
| Benzoxazepinone derivatives | N-tethered alkenyl benzaldehydes | CuI, TBHP, CH3CN, 70 °C | Moderate to Good |
Table 1: Synthesis of Benzodioxepinone and Benzoxazepinone Derivatives. nih.gov
The core structure of this compound can be incorporated into larger, hybrid molecular architectures. For instance, derivatives of the related 8-bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one serve as key intermediates in the synthesis of triazole derivatives. The bromine atom at the 8-position enhances the reactivity of the compound in substitution and coupling reactions, making it a valuable precursor for creating these hybrid molecules.
Potential in Material Science and Polymer Chemistry
The benzoxepinone structure holds potential for applications in material science and polymer chemistry. Seven-membered lactones like 2,3-dihydro-5H-1,4-benzodioxepin-5-ones, which are structurally related to this compound, are utilized as starting materials for the synthesis of polyesters. nih.gov The ability to synthesize a variety of substituted benzodioxepinones opens up possibilities for creating polymers with tailored properties. nih.gov
Future Research Directions and Unexplored Avenues in 4,5 Dihydrobenzo B Oxepin 2 3h One Research
Development of Novel and Sustainable Synthetic Routes
The synthesis of the 4,5-dihydrobenzo[b]oxepin-2(3H)-one core, while achievable through classical methods, presents significant opportunities for innovation in terms of efficiency, safety, and environmental impact. Future research should prioritize the development of novel and sustainable synthetic strategies.
One promising avenue is the advancement of catalytic methods . While intramolecular cyclizations are known, exploring novel catalytic systems could enhance yield, reduce reaction times, and minimize waste. For instance, the use of earth-abundant metal catalysts or organocatalysts in lieu of traditional stoichiometric reagents would represent a significant step towards sustainability.
Furthermore, biocatalytic and photocatalytic strategies are largely unexplored for the synthesis of this specific oxepinone. rsc.orgodu.edu The use of enzymes could offer unparalleled stereoselectivity in the synthesis of chiral derivatives, while photocatalysis, particularly with visible light, could enable new, milder reaction pathways. rsc.orgyoutube.com The development of such methods would align with the principles of green chemistry. nih.gov
Another key area for future work is the exploration of flow chemistry . Translating existing batch syntheses into continuous flow processes can offer superior control over reaction parameters, leading to improved safety and scalability. rsc.orgyoutube.com
Table 1: Comparison of Potential Sustainable Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Novel Catalysis | Higher efficiency, lower waste, use of earth-abundant metals. | Development of new organocatalysts and transition-metal catalysts. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally benign. | Screening for suitable enzymes, enzyme engineering for specific substrates. |
| Photocatalysis | Use of renewable energy (light), access to unique reaction pathways. | Development of efficient photosensitizers, reactor design for optimal light penetration. rsc.orgyoutube.com |
| Flow Chemistry | Enhanced safety, improved scalability, precise reaction control. | Optimization of reactor design and reaction conditions for continuous production. rsc.org |
Exploration of Unconventional Reaction Pathways and Transformations
Beyond its synthesis, the reactivity of the this compound scaffold is a fertile ground for investigation. Future research should venture into unconventional reaction pathways to access novel chemical space.
One such area is the exploration of radical-mediated transformations . Radical cascade cyclizations have been shown to be effective for constructing related benzoxepinone scaffolds, and further investigation into these pathways could lead to the discovery of new and complex molecular architectures. researchgate.net
C-H activation represents another frontier. The direct functionalization of the carbon-hydrogen bonds within the oxepinone structure would provide a highly atom-economical route to a wide array of derivatives, bypassing the need for pre-functionalized starting materials.
Furthermore, the application of electrochemistry and photochemistry to drive novel transformations of the this compound core is a largely untapped area. These methods can provide access to reactive intermediates and reaction pathways that are not accessible through traditional thermal methods, potentially leading to the discovery of unprecedented chemical reactivity.
Application of Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for the rational design of improved synthetic methods. The application of advanced spectroscopic techniques for real-time, in-situ monitoring will be instrumental in achieving this.
FlowNMR spectroscopy is a powerful tool for non-invasive, real-time reaction monitoring. rsc.orgmpg.de Its application could provide detailed kinetic data and allow for the identification of transient intermediates in the formation of the oxepinone ring. rsc.orgnih.gov Similarly, in-situ IR and Raman spectroscopy can offer complementary information on the evolution of functional groups throughout a reaction.
The study of lactone formation, a key step in the synthesis of the title compound, can be significantly advanced through techniques like mass spectrometry and NMR spectroscopy to characterize intermediates. nih.gov Understanding the intricacies of these mechanisms allows for more rational method development. nih.gov
Table 2: Advanced Spectroscopic Techniques for Mechanistic Insights
| Technique | Information Gained | Potential Application for this compound |
| FlowNMR | Real-time concentrations of reactants, intermediates, and products; kinetic data. | Elucidating the mechanism of cyclization and other transformations. rsc.orgrsc.org |
| In-situ IR/Raman | Real-time monitoring of functional group changes. | Tracking the formation of the carbonyl and ether linkages. |
| Mass Spectrometry | Identification of reaction intermediates and byproducts. | Characterizing transient species in complex reaction mixtures. nih.gov |
| 2D NMR Techniques | Detailed structural elucidation of intermediates and products. | Confirming the structure of novel derivatives and reaction intermediates. copernicus.org |
Computational Design and Predictive Modeling of Novel this compound Architectures
Computational chemistry offers a powerful toolkit for accelerating the discovery and development of novel this compound derivatives with desired properties. Future research should leverage these tools for both the design of new synthetic targets and the prediction of their chemical and biological behavior.
Density Functional Theory (DFT) calculations can be employed to investigate reaction mechanisms in detail, providing insights that can guide the optimization of reaction conditions. researchgate.net For example, computational studies can help to understand the regioselectivity and stereoselectivity of various synthetic transformations.
Machine learning and artificial intelligence are emerging as powerful tools for predicting the properties of molecules. nih.gov By training algorithms on existing data, it may be possible to predict the biological activity or physicochemical properties of novel this compound derivatives before they are synthesized, thus prioritizing the most promising candidates for experimental investigation.
Furthermore, molecular docking and dynamics simulations can be used to predict how these compounds might interact with biological targets, providing a rational basis for the design of new therapeutic agents.
Q & A
Q. What are the common synthetic routes for 4,5-Dihydrobenzo[b]oxepin-2(3H)-one and its derivatives?
Methodological Answer: The compound and its derivatives are typically synthesized via:
- NHC-Catalyzed Annulation : Utilizes N-heterocyclic carbene (NHC) catalysts to achieve stereoselective annulation of ε-lactones or spiro-heterocycles. For example, derivatives like (4S,5R)-4-ethyl-5-(furan-2-yl)-4,5-dihydrobenzofuro[3,2-b]oxepin-2(3H)-one are synthesized using this method .
- Gewald Reaction : Base-catalyzed condensation followed by cyclization, as seen in the synthesis of thienopyrimidine derivatives from 6,7-dihydrobenzo[b]thiophene-4(5H)-one .
- Catalytic Deoxygenation : Triflic acid and silane-mediated reductive deoxygenation of ketoacids/esters to form lactones, including dihydrobenzo[b]oxepinone derivatives .
Q. How can spectroscopic techniques characterize this compound derivatives?
Methodological Answer:
- NMR Spectroscopy : -NMR and -NMR are critical for confirming regiochemistry and stereochemistry. For example, derivatives like O-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl) hydroxylamine (4b) show distinct aromatic proton signals at δ 6.75–6.81 ppm and methylene resonances at δ 4.21 ppm .
- Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., m/z 182 [M+H]+ for compound 4b) to confirm molecular weight .
- X-ray Crystallography : Used to resolve ambiguities in stereochemistry, as seen in studies reporting CCDC codes for crystallographic data .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and eye protection to avoid skin/eye irritation (classified under CLP hazard categories) .
- Ventilation : Use fume hoods to prevent inhalation exposure, especially during reactions involving volatile solvents.
- Waste Disposal : Follow guidelines for organic waste, as the compound may exhibit aquatic toxicity .
Advanced Research Questions
Q. How can stereoselective synthesis of this compound derivatives be optimized?
Methodological Answer:
- Catalyst Design : Use chiral NHC catalysts to control stereochemistry. For example, (4S,5R)-configured derivatives are synthesized via enantioselective annulation with >90% ee under optimized conditions .
- Reaction Parameter Tuning : Adjust solvent polarity (e.g., DMF vs. THF) and temperature to favor kinetic vs. thermodynamic control. Evidence shows that polar aprotic solvents enhance annulation efficiency .
Q. How to resolve contradictions in synthetic yields or stereochemical outcomes across studies?
Methodological Answer:
- Comparative Analysis : Systematically vary catalysts (e.g., triflic acid vs. NHC) and substrates to identify yield-limiting factors. For example, silane additives in triflic acid-mediated reactions improve lactone yields by reducing side reactions .
- Advanced Characterization : Use X-ray crystallography (e.g., CCDC 1893720) or NOESY NMR to confirm stereochemical assignments when conflicting data arise .
Q. What computational approaches support experimental studies of this compound’s reactivity?
Methodological Answer:
- Quantum Chemical Modeling : Density Functional Theory (DFT) calculates transition states and reaction pathways. For instance, computational studies on pyrimidine-dione derivatives validate experimental NMR and MS data .
- Pharmacokinetic Simulations : Predict logP, solubility, and bioavailability using tools like SwissADME to guide derivative design for biological applications .
Q. How to assess structure-activity relationships (SAR) for biological applications?
Methodological Answer:
- Functional Group Modulation : Introduce electron-withdrawing groups (e.g., halogens) or π-extended systems (e.g., thienopyrimidines) to enhance receptor binding. Studies show that VEGFR-2 kinase inhibition correlates with aromatic system size .
- In Vitro Assays : Test derivatives against target proteins (e.g., neurotransmitter receptors) using fluorescence polarization or SPR assays. For example, benzodiazepine derivatives are screened for neurological activity .
Q. What strategies enable greener synthesis of this compound derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
